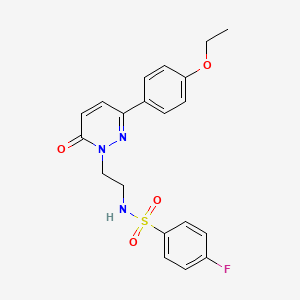

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

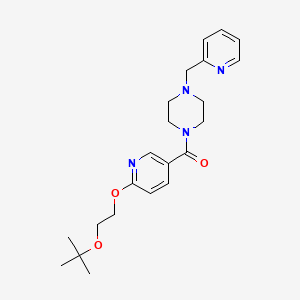

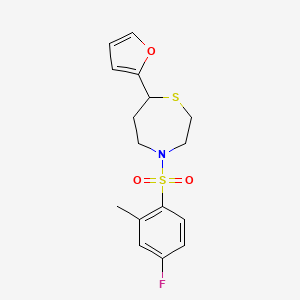

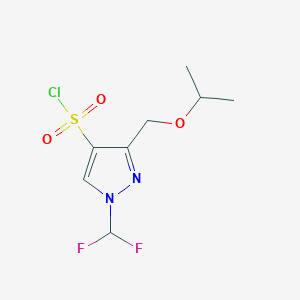

Molecular Structure Analysis

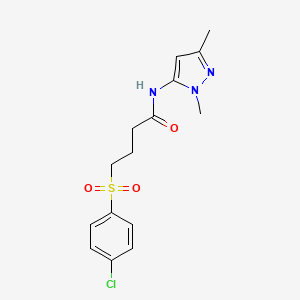

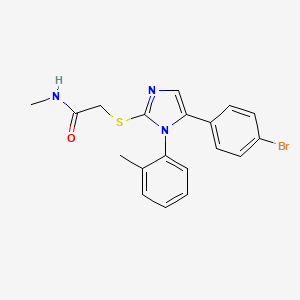

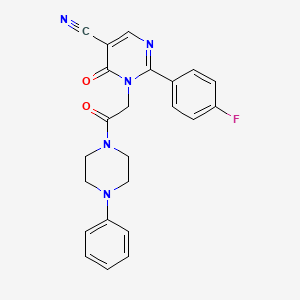

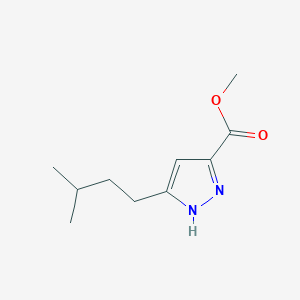

The molecular structure of benzenesulfonamides is crucial for their biological activity. The introduction of various substituents can significantly affect the potency and selectivity of these compounds. For example, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . This suggests that the molecular structure of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide, with its fluorine atom, may confer similar selective properties.

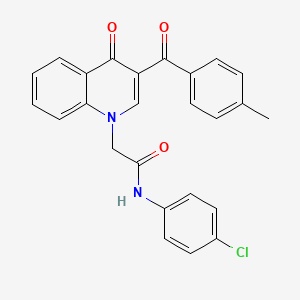

Chemical Reactions Analysis

The reactivity of benzenesulfonamides with various reagents can lead to diverse chemical reactions. For instance, N-fluorobenzenesulfonimide (NFSI) has been used to functionalize C60, acting as an oxidant in reactions with cyclic amines . Additionally, the N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide have been explored, leading to the synthesis of a pyrrolobenzothiadiazepine precursor . These studies demonstrate the versatility of benzenesulfonamides in chemical reactions, which could be relevant for the functionalization of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structures. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, impacting solubility and stability . The introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy groups can also influence the cytotoxicity and enzyme inhibition potential of these compounds . Therefore, the specific substituents present in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide would be expected to play a significant role in determining its physical and chemical properties, as well as its biological activity.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition and Treatment for Rheumatoid Arthritis and Osteoarthritis

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluorobenzenesulfonamide is a derivative in a series of benzenesulfonamides. In this series, derivatives have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Specifically, introduction of a fluorine atom in such compounds has shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522, which are in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

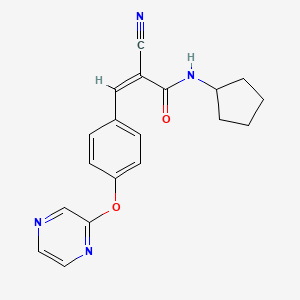

Antitubercular Agent Potential

Studies have also explored the potential of derivatives of benzenesulfonamide to act as antitubercular agents. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis have been conducted to investigate the plausible inhibitory action of these compounds (Purushotham & Poojary, 2018).

Antimicrobial Activity

Other derivatives in the benzenesulfonamide series have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Such studies are crucial for the development of new antimicrobial agents (Sarvaiya, Gulati & Patel, 2019).

Anticancer Potential

Several studies have been conducted on benzenesulfonamide derivatives to test their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Wirkmechanismus

The mechanism of action of a compound, particularly in a biological context, can be complex and involves understanding how the compound interacts with biological systems. This often involves studying the compound’s effects on cells or organisms, and may require a variety of biochemical and biophysical techniques .

Safety and Hazards

Zukünftige Richtungen

The future directions for studying a compound can vary widely depending on the compound’s properties and potential applications. This could involve further studies to better understand the compound’s mechanism of action, efforts to improve its synthesis, or the development of new applications for the compound .

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYCJSSFAWACBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)

![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)

![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003490.png)